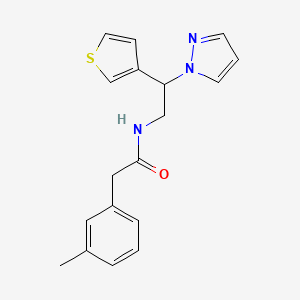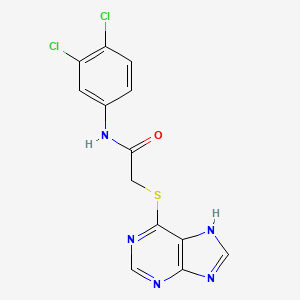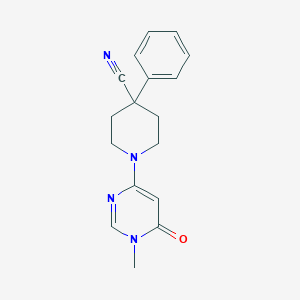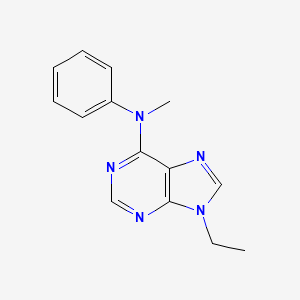![molecular formula C18H19N9 B12247028 2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile](/img/structure/B12247028.png)
2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile is a complex heterocyclic compound It features a unique structure that includes a triazolo-pyridazine core fused with an octahydropyrrolo-pyrrole ring system, and a pyrimidine-4-carbonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile typically involves multi-step reactions. One common approach is the microwave-mediated, catalyst-free synthesis, which involves the use of enaminonitriles and benzohydrazides . This method is eco-friendly and efficient, yielding the target compound in good-to-excellent yields under microwave irradiation .
Industrial Production Methods
the scalability of the microwave-mediated synthesis suggests potential for industrial application, given the method’s efficiency and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and triazolo-pyridazine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It exhibits potential as a pharmacophore in drug design, particularly for its activity as an inverse agonist and inhibitor of various enzymes.
Biology: The compound’s biological activities include acting as an antimicrobial and anticancer agent.
Material Sciences: It is used in the development of new materials with unique properties, such as luminescence and semiconductor characteristics.
Mechanism of Action
The mechanism of action of 2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inverse agonist for RORγt and inhibitors for enzymes like JAK1 and JAK2 . These interactions disrupt normal cellular processes, leading to the compound’s therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: This compound shares the triazolo core but differs in its thiadiazine moiety.
1,2,4-Triazolo[1,5-a]pyridine: Another similar compound with a triazolo-pyridine core.
Uniqueness
2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine-4-carbonitrile is unique due to its fused ring system and the presence of multiple heterocyclic moieties.
Properties
Molecular Formula |
C18H19N9 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C18H19N9/c1-2-15-22-23-16-3-4-17(24-27(15)16)25-8-12-10-26(11-13(12)9-25)18-20-6-5-14(7-19)21-18/h3-6,12-13H,2,8-11H2,1H3 |
InChI Key |
JKKYVPTVLTUCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C5=NC=CC(=N5)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{thieno[3,2-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B12246948.png)

![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N,9-dimethyl-9H-purin-6-amine](/img/structure/B12246951.png)
![4-({Imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B12246957.png)

![2-[1-(4-Methanesulfonylphenyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12246969.png)
![2-Tert-butyl-5-fluoro-4-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidine](/img/structure/B12246977.png)
![6-(4-{2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-5-chloropyridine-3-carbonitrile](/img/structure/B12246984.png)


![6,7-Dimethoxy-2-{pyrazolo[1,5-a]pyrazin-4-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12247018.png)
![9-ethyl-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B12247020.png)
![4-Phenyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carbonitrile](/img/structure/B12247021.png)
![2-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-4-carbonitrile](/img/structure/B12247027.png)
